molecular formula C13H17NO B024816 6-Benzyl-1-oxa-6-azaspiro[2.5]octane CAS No. 19867-34-6

6-Benzyl-1-oxa-6-azaspiro[2.5]octane

Cat. No. B024816
CAS RN: 19867-34-6
M. Wt: 203.28 g/mol
InChI Key: KJKHFQBTYMJFNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane and related compounds involves complex reactions, such as epoxidation and ring opening, to form tertiary alcohols. Notably, these processes have been explored through the synthesis of several 1-oxa-6-heteraspiro[2.5]octanes for the first time, providing a foundation for understanding the synthesis pathways of this chemical class (Satyamurthy et al., 1984).

Molecular Structure Analysis

Detailed molecular structure analysis has been conducted through techniques such as NMR studies and single-crystal X-ray diffraction. These analyses have revealed insights into the stereochemistry and spatial arrangement of atoms within the 6-Benzyl-1-oxa-6-azaspiro[2.5]octane molecule and its derivatives, contributing to a deeper understanding of their chemical behavior (Satyamurthy et al., 1984).

Chemical Reactions and Properties

6-Benzyl-1-oxa-6-azaspiro[2.5]octane undergoes various chemical reactions, including electrophilic amination of C-H-acidic compounds, showcasing its reactivity and potential for creating complex molecular structures. Such reactions have been pivotal in exploring its chemical properties and reactions with other compounds (Andreae et al., 1992).

Physical Properties Analysis

Investigations into the physical properties of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane derivatives, such as their crystal and molecular structure, have been conducted. These studies offer insights into the compound's stability, conformation, and interactions at the atomic level, essential for understanding its physical behavior (Manjunath et al., 2011).

Chemical Properties Analysis

The chemical properties of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane, including its reactivity and interaction with various reagents, have been a focus of research. These studies have illuminated the compound's versatility and potential applications in synthetic chemistry and drug discovery (Li et al., 2013).

Scientific Research Applications

  • Wang et al. (2015) improved the syntheses of 6-benzyl-2,6-diazaspiro(3.4)oxalate and 2-oxa-6-azaspiro(3.4)octane, offering potential exploration in chemical and patent space as substitutes for piperazine and morpholine (Wang et al., 2015).

  • Li et al. (2013) discussed the synthesis of novel thia/oxa-azaspiro[3.4]octanes as multifunctional modules for drug discovery, highlighting their diversity and enantioselective approaches (Li et al., 2013).

  • Andreae et al. (1992) demonstrated that electrophilic amination of C-H-acidic compounds with 1-Oxa-2-azaspiro[2.5]octane can produce stable or rearranged geminal diamino acid derivatives, useful in pharmaceuticals and nutraceuticals (Andreae et al., 1992).

  • Gurry et al. (2015) presented a new synthesis of 2-oxa-7-azaspiro[3.5]nonane using spirocyclic oxetane-fused benzimidazole, with X-ray crystal structure analysis of the resultant new tetracyclic system (Gurry et al., 2015).

  • Albar et al. (1997) studied the aziridination of 2,6-dibenzylidenecyclohexanone, leading to the formation of diazadispirodecanes I and triazadispirododecanes II as single stereoisomers (Albar et al., 1997).

  • Adamovskyi et al. (2014) developed a method for synthesizing 5-substituted 2-azabicyclo[3.1.0]hexanes, applicable to the synthesis of N-Boc-2,3-methano--proline (Adamovskyi et al., 2014).

  • Martín et al. (2009) synthesized oxa-aza spirobicycles by intramolecular hydrogen atom transfer in carbohydrate systems, proposing a tandem 1,5- or 1,6-HAT-oxidation-nucleophilic cyclisation mechanism (Martín et al., 2009).

  • Montalvo-González et al. (2012) analyzed the structure and conformation of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, noting their preferred orientation directing oxidative attack (Montalvo-González et al., 2012).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements include H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-benzyl-1-oxa-6-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-12(5-3-1)10-14-8-6-13(7-9-14)11-15-13/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKHFQBTYMJFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173623
Record name 6-Benzyl-1-oxa-6-azaspiro(2,5)octane
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-1-oxa-6-azaspiro[2.5]octane

CAS RN

19867-34-6
Record name 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane
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Record name 6-Benzyl-1-oxa-6-azaspiro(2,5)octane
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Record name 6-Benzyl-1-oxa-6-azaspiro(2,5)octane
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Record name 6-benzyl-1-oxa-6-azaspiro[2,5]octane
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Record name 6-BENZYL-1-OXA-6-AZASPIRO(2,5)OCTANE
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Synthesis routes and methods I

Procedure details

Sodium hydride (55% suspension in mineral oil, 1.57 g, 35 mmol) was washed with heptane, dried in the stream of nitrogen and suspended in dry DMSO (10 ml). A solution of trimethylsulfoxonium iodide (4.8 g, 22 mmol) in DMSO (45 ml) was added dropwise under nitrogen. After stirring for 20 min a solution of 1-benzylpiperidin-4-one (3.78 g, 20 mmol) was added dropwise. The mixture was stirred overnight at room temperature, then poured over ice (200 g), and extracted with dichloromethane (2×200 ml). The combined extracts were washed with water (3×100 ml) and dried over Na2SO4. The solvent was removed i. vacuo. The residue was dissolved in diethyl ether, and the insoluble material was removed by filtration. Evaporation of solven afforded pale-yellow oil (2.95 g, 73%).
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
3.78 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

60% sodium hydride (25.4 g) was added to anhydrous dimethylsulfoxide (400 mL) and the mixture was stirred at room temperature under nitrogen atmosphere. Trimethylsulfoxonium iodide (140 g) was added gradually to the mixture at 20 to 28° C., and the mixture was stirred at room temperature for sixty minutes. An anhydrous dimethylsulfoxide solution (400 mL) of 1-benzyl-4-piperidone (100 g) was added dropwise to the mixture. After stirring the resulting mixture at room temperature for sixty minutes, the reaction mixture was poured into ice-water (2.0 L) gradually with stirring. The mixture was extracted with ethyl acetate, and the organic layer was combined and washed with water (four times) and brine successively. After drying over anhydrous sodium sulfate, the solvent was removed under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent; ethyl acetate:hexane=1:9 to 1:1) to obtain the titled compound (86.7 g) as an oil.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

18.9 g (0.1 mol) of 1-benzyl-4-piperidone, 24.2 g (0.11 mol) of trimethylsulfoxide iodide salt, 0.5 g of tetrabutyl ammonium bromide and 200 mL of toluene were added to a 500 mL round bottom flask, and slowly added dropwise at room temperature with 60 mL of (15%) sodium hydroxide solution. Then the reaction was heated to 80° C., reacted for 8 h, and then cooled to room temperature. The toluene layer was separated, and the water layer was extracted with toluene (50 mL×3). The toluene layer was combined, washed with water, saturated sodium chloride solution in sequence, dried with anhydrous sodium sulfate, and distilled under reduced pressure to recovery solvent to obtain light yellow oily liquid N-benzyl-1-oxa-6-azaspiro[2,5]-octane 19 g, yield: 93%. 1H-NMR (CDCl3, ppm) δ: 7.31-7.33 (5H, m), 3.56 (2H, s), 2.64 (2H, s), 2.53-2.62 (4H, m), 1.52-1.86 (4H, m).
Quantity
18.9 g
Type
reactant
Reaction Step One
[Compound]
Name
trimethylsulfoxide iodide salt
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3
Citations
BR Taft, F Yokokawa, T Kirrane, AC Mata… - Journal of Medicinal …, 2022 - ACS Publications
A series of 5-aryl-2-amino-imidazothiadiazole (ITD) derivatives were identified by a phenotype-based high-throughput screening using a blood stage Plasmodium falciparum (Pf) growth …
Number of citations: 14 pubs.acs.org
S Sonda, T Kawahara, K Katayama, N Sato… - Bioorganic & medicinal …, 2005 - Elsevier
It is thought that selective 5-HT 4 receptor agonists—such as 4-amino-5-chloro-2-methoxy-N-[1-(6-oxo-6-phenylhexyl)piperidin-4-ylmethyl]benzamide (2)—have the ability to enhance …
Number of citations: 20 www.sciencedirect.com
Z Weng, W Wei, X Dong, Y Hu, S Huang, T Liu… - Monatshefte für Chemie …, 2012 - Springer
A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV. The compounds were obtained via an efficient synthetic route in …
Number of citations: 4 link.springer.com

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